molecular formula C11H19NO2S B6173410 tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate CAS No. 364056-61-1

tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B6173410
CAS No.: 364056-61-1
M. Wt: 229.34 g/mol
InChI Key: UDJDJFYVGCOSDZ-UHFFFAOYSA-N
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Description

tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate: is a chemical compound with the molecular formula C11H19NO2S and a molecular weight of 229.34 g/mol . It is known for its unique spirocyclic structure, which includes a sulfur atom and an azaspiro ring system. This compound is used in various chemical and pharmaceutical research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate typically involves the reaction of a suitable thiol with an azaspiro compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Compounds with different functional groups replacing the tert-butyl group

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its spirocyclic structure can mimic certain natural products, making it useful in the study of enzyme inhibitors and receptor ligands .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The sulfur atom and azaspiro ring system can form strong interactions with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

  • tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
  • tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride

Comparison: While tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate contains a sulfur atom, similar compounds like tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate contain an oxygen atom instead. This difference in heteroatoms can significantly affect the chemical reactivity and biological activity of these compounds. The sulfur-containing compound may exhibit different oxidation states and reactivity compared to its oxygen-containing counterpart .

Properties

CAS No.

364056-61-1

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

tert-butyl 1-thia-6-azaspiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C11H19NO2S/c1-10(2,3)14-9(13)12-6-4-11(5-7-12)8-15-11/h4-8H2,1-3H3

InChI Key

UDJDJFYVGCOSDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CS2

Purity

95

Origin of Product

United States

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